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Compound of Interest

Compound Name: OATD-02

Cat. No.: B12390572 Get Quote

For Researchers, Scientists, and Drug Development Professionals

OATD-02 is a first-in-class, orally bioavailable, dual inhibitor of arginase 1 (ARG1) and arginase

2 (ARG2) that has shown promise as a cancer immunotherapy agent.[1][2][3][4] Developed by

Molecure SA, this small-molecule inhibitor is designed to counteract the immunosuppressive

tumor microenvironment by targeting key enzymes involved in L-arginine metabolism.[2][3][5]

This technical guide provides an in-depth look at the target engagement and binding kinetics of

OATD-02, presenting key data, experimental methodologies, and a visualization of its

mechanism of action.

Quantitative Data Summary
The following tables summarize the key quantitative data for OATD-02's interaction with its

primary targets.

Table 1: Inhibitory Potency of OATD-02
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Target IC50 (nM) Species Assay System

ARG1 20 Human Recombinant Enzyme

ARG2 14 Human Recombinant Enzyme

ARG1 39 Mouse Recombinant Enzyme

ARG1 28 Rat Recombinant Enzyme

ARG2 912.9 Mouse

Bone Marrow-Derived

Macrophages

(BMDM)

ARG2 171.6 Human
Transfected CHO-K1

cells

ARG1 13,000 Human Primary Hepatocytes

Data sourced from multiple reports highlighting OATD-02's potent enzymatic inhibition and

cellular activity.[1][6]

Table 2: Binding Kinetics and Affinity of OATD-02 for Human ARG1

Parameter Value Unit

Association Rate (ka) 8.1 x 10³ M⁻¹s⁻¹

Dissociation Rate (kd) 8.7 x 10⁻⁵ s⁻¹

Dissociation Constant (KD) 10.8 nM

Target Residence Time (τ) 133 min

Half-life (t₁/₂) 133 min

These parameters, determined by Surface Plasmon Resonance (SPR), demonstrate a high-

affinity interaction with a slow dissociation rate, contributing to a prolonged duration of action.[1]

[5]

Experimental Protocols
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The following outlines the likely methodologies used to generate the presented data.

1. Recombinant Arginase Inhibition Assay:

Objective: To determine the half-maximal inhibitory concentration (IC50) of OATD-02 against

purified ARG1 and ARG2 enzymes.

Methodology:

Recombinant human, mouse, or rat ARG1 and ARG2 enzymes are expressed and

purified.

A colorimetric assay is used to measure the enzymatic activity of arginase, which

catalyzes the hydrolysis of L-arginine to L-ornithine and urea. The rate of urea production

is quantified.

The enzymes are incubated with varying concentrations of OATD-02.

The substrate, L-arginine, is added to initiate the reaction.

The reaction is stopped, and the amount of urea produced is measured, typically using a

reagent such as α-isonitrosopropiophenone.

IC50 values are calculated by plotting the percentage of enzyme inhibition against the

logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response

curve.

2. Cellular Arginase Inhibition Assay:

Objective: To assess the ability of OATD-02 to inhibit intracellular arginase activity.

Methodology:

Relevant cell lines, such as M2-polarized murine bone marrow-derived macrophages (for

ARG2), transfected CHO-K1 cells expressing human ARG2, or human primary

hepatocytes (for ARG1), are cultured.[1][6]

The cells are treated with a range of concentrations of OATD-02.
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Cells are lysed to release intracellular enzymes.

The arginase activity in the cell lysates is measured using the colorimetric assay described

above.

IC50 values are determined by analyzing the dose-dependent inhibition of intracellular

arginase activity.

3. Surface Plasmon Resonance (SPR) for Binding Kinetics:

Objective: To determine the association (kon) and dissociation (koff) rates, and the

equilibrium dissociation constant (KD) for the binding of OATD-02 to its target.

Methodology:

Human ARG1 is immobilized on the surface of an SPR sensor chip.

A solution containing OATD-02 at various concentrations is flowed over the sensor

surface, allowing for the association of the inhibitor with the immobilized enzyme. The

change in the refractive index at the surface, which is proportional to the mass of bound

analyte, is measured in real-time as a response in resonance units (RU).

After the association phase, a buffer solution without the inhibitor is flowed over the

surface to monitor the dissociation of the OATD-02/ARG1 complex.

The resulting sensorgrams (plots of RU versus time) are fitted to a 1:1 binding model to

calculate the kinetic parameters (ka and kd).[7]

The equilibrium dissociation constant (KD) is calculated as the ratio of kd/ka. The target

residence time is calculated as 1/kd.

Visualizations
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Caption: Workflow for determining binding kinetics using SPR.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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